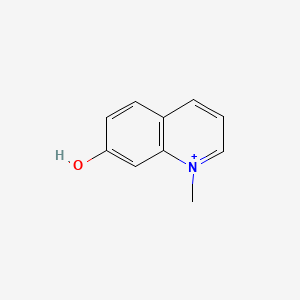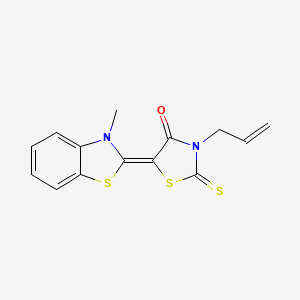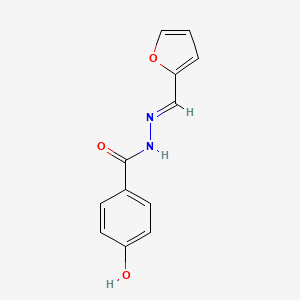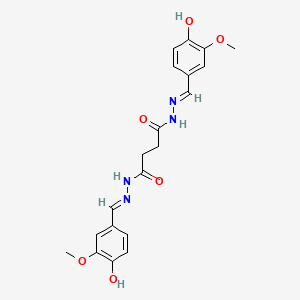![molecular formula C15H13Cl3N4O5S B11706722 3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C14H12Cl3N3O4S This compound is notable for its unique structure, which includes nitro, trichloro, and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide typically involves multiple steps:
Chlorination: The trichloroethyl group is introduced via chlorination reactions, often using reagents like phosphorus trichloride or thionyl chloride.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichloro group can participate in nucleophilic substitution reactions, potentially modifying proteins or other biomolecules. The sulfamoyl group may enhance the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[(4-iodoanilino)carbothioyl]amino}ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[3-(4-nitro-phenyl)-thioureido]-ethyl}benzamide
Uniqueness
The presence of the sulfamoyl group in 3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide distinguishes it from similar compounds. This group can enhance the compound’s solubility and reactivity, making it particularly useful in biological and medicinal applications.
Properties
Molecular Formula |
C15H13Cl3N4O5S |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H13Cl3N4O5S/c16-15(17,18)14(20-10-4-6-12(7-5-10)28(19,26)27)21-13(23)9-2-1-3-11(8-9)22(24)25/h1-8,14,20H,(H,21,23)(H2,19,26,27) |
InChI Key |
INSONBBGZFFTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11706642.png)


![3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706655.png)
![N-(5-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706660.png)
![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706665.png)
![5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11706671.png)
![N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-iodobenzohydrazide](/img/structure/B11706676.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11706677.png)
![2-[(E)-[(5-Benzyl-2-hydroxyphenyl)methylidene]amino]-4-tert-butyl-6-chlorophenol](/img/structure/B11706683.png)


![6-methyl-3-[(2E)-2-(2-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11706717.png)

